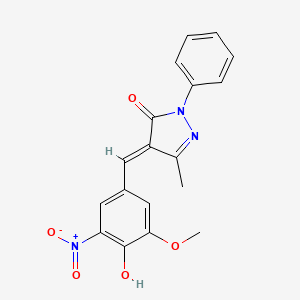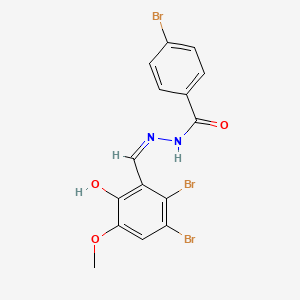![molecular formula C21H30N2O2 B6105987 1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It is a potent agonist of the μ-opioid receptor, which is responsible for mediating the effects of endogenous opioids such as endorphins and enkephalins. U-47700 has gained popularity in recent years as a recreational drug due to its strong analgesic and euphoric effects. However, its use has been associated with a number of adverse effects, including respiratory depression, addiction, and overdose.
作用機序
1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone acts as a μ-opioid receptor agonist, binding to and activating these receptors in the brain and spinal cord. This activation leads to the inhibition of neurotransmitter release, including the release of substance P, which is responsible for mediating pain signals. This results in a reduction in pain perception and an increase in feelings of euphoria and well-being.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has a high potential for abuse and addiction, due to its strong euphoric effects and the development of tolerance over time.
実験室実験の利点と制限
1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone has several advantages for use in laboratory experiments, including its high potency and selectivity for the μ-opioid receptor, as well as its relatively simple synthesis. However, its use is limited by its potential for abuse and addiction, as well as its adverse effects on respiratory function.
将来の方向性
Future research on 1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone should focus on developing safer and more effective opioid analgesics that do not have the potential for abuse and addiction. This may involve the development of novel compounds that target other opioid receptors or non-opioid receptors involved in pain perception. Additionally, further research is needed to better understand the mechanisms of opioid receptor activation and the physiological effects of opioid drugs, with the goal of developing more targeted and effective treatments for pain and addiction.
合成法
The synthesis of 1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone involves the reaction of 3,4-dichloroaniline with 2-methylphenethylamine to form the intermediate 3,4-dichloro-N-(2-methylphenethyl)aniline. This intermediate is then reacted with 1-(3-chloropropyl)-4-piperidinone to form the final product, this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment and reagents.
科学的研究の応用
1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone has been used extensively in scientific research to study the mechanisms of opioid receptor activation and the physiological effects of opioid drugs. It has been found to be a potent and selective agonist of the μ-opioid receptor, with a binding affinity similar to that of morphine. This compound has also been used to study the role of the opioid system in pain perception, reward, and addiction.
特性
IUPAC Name |
1-[3-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-17-6-2-3-8-19(17)11-10-18-7-4-14-23(16-18)21(25)12-15-22-13-5-9-20(22)24/h2-3,6,8,18H,4-5,7,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSCFMTYZJVSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-difluorobenzyl)-4-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6105906.png)
![2-hydroxy-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6105920.png)

![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)
![N~4~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6105961.png)

![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)